molecular formula C7H14O5Si B1590975 (Trimethoxysilyl)methyl prop-2-enoate CAS No. 21134-38-3

(Trimethoxysilyl)methyl prop-2-enoate

Cat. No. B1590975
CAS RN: 21134-38-3
M. Wt: 206.27 g/mol
InChI Key: JPPHEZSCZWYTOP-UHFFFAOYSA-N
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Description

“(Trimethoxysilyl)methyl prop-2-enoate” is an organosilicon compound with the chemical formula CH2=CHCOOCH2Si(OCH3)3 . It is also known by its IUPAC name, (trimethoxysilyl)methyl prop-2-enoate .


Synthesis Analysis

While specific synthesis methods for this compound were not found in the search results, trimethoxysilane compounds are generally synthesized through hydrolysis reactions . For instance, the hydrolysis kinetics of similar methoxysilane coupling agents have been studied using Fourier transform near infrared (FTNIR) spectroscopy combined with the partial least squares (PLS) model .


Molecular Structure Analysis

The molecular formula of (Trimethoxysilyl)methyl prop-2-enoate is C7H14O5Si . Its average mass is 206.269 Da and its monoisotopic mass is 206.061050 Da .


Physical And Chemical Properties Analysis

The physical and chemical properties of (Trimethoxysilyl)methyl prop-2-enoate include a density of 1.0±0.1 g/cm3, a boiling point of 174.0±23.0 °C at 760 mmHg, and a vapour pressure of 1.2±0.3 mmHg at 25°C . It also has an enthalpy of vaporization of 41.0±3.0 kJ/mol and a flash point of 49.2±18.2 °C .

Scientific Research Applications

  • Industrial Synthesis of Reactive Silicones

    • Application Summary : This compound is used in the synthesis of reactive silicones, which have a broad range of applications from consumer products and adhesives to medicinal and electronic devices .
    • Method of Application : The specific methods of application or experimental procedures would depend on the particular industrial process being used. This could involve various chemical reactions and processes .
    • Results or Outcomes : The outcomes of these processes are versatile materials that are ubiquitous in our daily lives .
  • Tissue Engineering

    • Application Summary : A scaffold based on the 3-(trimethoxysilyl)propyl methacrylate–POSS hybrid was synthesized for potential tissue engineering applications . This scaffold is aimed at developing an efficient approach to prepare a macroporous scaffold for sophisticated bone replacement .
    • Method of Application : The scaffold was synthesized via the reaction of 3-(trimethoxysilyl)propyl methacrylate and the trifluoromethanesulfonate POSS salt .
    • Results or Outcomes : The results show that the chemical composition, structural dimensions, topography, and microstructural properties of the scaffold fulfill the potential requirements for hard-tissue engineering .
  • Synthesis of Trityl Radicals

    • Application Summary : This compound could potentially be used in the synthesis of trityl radicals, which have various applications in organic chemistry .
    • Method of Application : The specific methods of application or experimental procedures would depend on the particular synthesis process being used .
    • Results or Outcomes : The outcomes of these processes are trityl radicals, which have various properties and applications in organic chemistry .
  • Preparation of Macroporous Scaffold for Bone Replacement

    • Application Summary : A scaffold based on the 3-(trimethoxysilyl)propyl methacrylate–POSS hybrid was synthesized for potential tissue engineering applications . This scaffold is aimed at developing an efficient approach to prepare a macroporous scaffold for sophisticated bone replacement .
    • Method of Application : The scaffold was synthesized via the reaction of 3-(trimethoxysilyl)propyl methacrylate and the trifluoromethanesulfonate POSS salt .
    • Results or Outcomes : The results show that the chemical composition, structural dimensions, topography, and microstructural properties of the scaffold fulfill the potential requirements for hard-tissue engineering .

Safety And Hazards

The safety data sheet for a similar compound, 3-(trimethoxysilyl)propyl 2-methylprop-2-enoate, suggests that it is harmful if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray, using only outdoors or in a well-ventilated area, and calling a poison centre/doctor if feeling unwell .

properties

IUPAC Name

trimethoxysilylmethyl prop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14O5Si/c1-5-7(8)12-6-13(9-2,10-3)11-4/h5H,1,6H2,2-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPPHEZSCZWYTOP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CO[Si](COC(=O)C=C)(OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14O5Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90560784
Record name (Trimethoxysilyl)methyl prop-2-enoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90560784
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Trimethoxysilyl)methyl prop-2-enoate

CAS RN

21134-38-3
Record name 2-Propenoic acid, (trimethoxysilyl)methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=21134-38-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (Trimethoxysilyl)methyl prop-2-enoate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021134383
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (Trimethoxysilyl)methyl prop-2-enoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90560784
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (trimethoxysilyl)methyl prop-2-enoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.124.466
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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